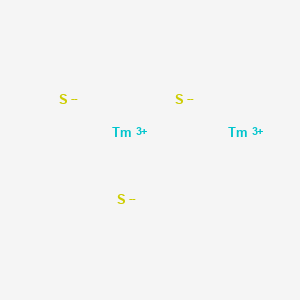
Thuliumsulfid (Tm2S3)
Übersicht
Beschreibung
Thulium sulfide is a rare earth metal sulfide composed of thulium and sulfur with the chemical formula Tm2S3. It is a dark brown powder that is moderately soluble in water and acids. Thulium sulfide is known for its unique electronic structure and band gap, making it a potential candidate for applications in semiconductors and optoelectronics .
Wissenschaftliche Forschungsanwendungen
Thulium sulfide has a wide range of scientific research applications due to its unique properties:
Semiconductors: Thulium sulfide is used in electronic devices due to its semiconducting properties.
Optoelectronics: It is employed in optoelectronic applications, including light-emitting diodes (LEDs) and laser diodes.
Thermoelectric Materials: Thulium sulfide is studied for use in thermoelectric devices for converting heat into electricity.
Advanced Materials and Nanotechnology:
Wirkmechanismus
Target of Action
Thulium sulfide (Tm2S3), also known as thulium(3+);trisulfide, is a compound that primarily targets the crystalline structure of materials . It is used in various applications due to its unique properties and interactions with other elements .
Mode of Action
Tm2S3 has a Corundum-like structure and crystallizes in the cubic Ia-3 space group . It has two inequivalent Tm3+ sites. In the first Tm3+ site, Tm3+ is bonded to six equivalent S2- atoms to form a mixture of distorted edge and corner-sharing TmS6 pentagonal pyramids . This unique structure allows Tm2S3 to interact with its targets in a specific manner, leading to various changes in the material properties.
Biochemical Pathways
For instance, certain bacteria can oxidize sulfur to derive energy
Pharmacokinetics
It’s primarily used in material science and related fields .
Result of Action
The action of Tm2S3 results in changes in the material properties. For instance, it has a calculated bulk crystalline density, typically underestimated due to calculated cell volumes overestimated on average by 3% (+/- 6%) . It also has a band gap of 2.274 eV, which is typically underestimated by common exchange-correlation functionals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thulium sulfide can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of thulium oxide (Tm2O3) with hydrogen sulfide (H2S) gas at elevated temperatures. The reaction is typically carried out in a controlled atmosphere to prevent oxidation:
Tm2O3+3H2S→Tm2S3+3H2O
Industrial Production Methods: Industrial production of thulium sulfide often involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product. The use of advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) can also be employed for the production of high-purity thulium sulfide for specialized applications .
Analyse Chemischer Reaktionen
Types of Reactions: Thulium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thulium sulfide can be oxidized to form thulium oxide (Tm2O3) when exposed to oxygen at high temperatures.
Reduction: Thulium sulfide can be reduced to elemental thulium and sulfur when treated with strong reducing agents such as hydrogen gas at elevated temperatures.
Substitution: Thulium sulfide can undergo substitution reactions with other metal sulfides to form mixed metal sulfides.
Major Products:
Oxidation: Thulium oxide (Tm2O3)
Reduction: Elemental thulium ™ and sulfur (S)
Substitution: Mixed metal sulfides (e.g., Tm2-xMxS3, where M is another metal)
Vergleich Mit ähnlichen Verbindungen
Thulium sulfide can be compared with other rare earth metal sulfides, such as:
- Erbium sulfide (Er2S3)
- Ytterbium sulfide (Yb2S3)
- Lutetium sulfide (Lu2S3)
Uniqueness: Thulium sulfide is unique due to its specific electronic structure and band gap, which make it particularly suitable for applications in semiconductors and optoelectronics. Compared to other rare earth metal sulfides, thulium sulfide offers distinct advantages in terms of its optical and electronic properties .
Eigenschaften
IUPAC Name |
thulium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Tm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQSQKQZKJEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Tm+3].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S3Tm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923919 | |
| Record name | Thulium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12166-30-2 | |
| Record name | Thulium sulfide (Tm2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium sulfide (Tm2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithulium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM](/img/structure/B77923.png)



